molecular formula C13H16BrNO2S B2833712 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE CAS No. 1448065-95-9

2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE

Cat. No.: B2833712
CAS No.: 1448065-95-9
M. Wt: 330.24
InChI Key: SZSNVHPICGXKGG-UHFFFAOYSA-N
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Description

2-Bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide is a benzamide derivative characterized by a 2-bromo-substituted aromatic ring and a unique N-[(3-methoxythiolan-3-yl)methyl] group. The thiolan (tetrahydrothiophene) ring at the 3-position introduces sulfur into the structure, while the methoxy group enhances polarity. Its molecular formula is C₁₂H₁₃BrNO₂S, with a molecular weight of 315.2 g/mol. This compound’s structural complexity, combining bromine’s electrophilic reactivity with the thiolan ring’s conformational flexibility, makes it a candidate for exploration in medicinal chemistry and materials science .

Properties

IUPAC Name

2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2S/c1-17-13(6-7-18-9-13)8-15-12(16)10-4-2-3-5-11(10)14/h2-5H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNVHPICGXKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE typically involves multiple steps One common method starts with the bromination of benzamide to form 2-bromobenzamideThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxytetrahydrothiophenyl group may play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares 2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzamide with key analogs from literature and commercial sources:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications
This compound (Target) C₁₂H₁₃BrNO₂S 315.2 2-bromo benzamide, thiolan ring (S-containing), 3-methoxy group Potential for nucleophilic substitution
3-Methoxy-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide C₁₇H₁₆Cl₃N₃O₂S 432.8 3-methoxy benzamide, trichloroethyl, phenylthiourea High lipophilicity; rare chemical
N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide C₁₇H₁₄BrClF₂N₂O₃ 448.5 Bromo, chloro pyridyl, cyclopropylmethoxy, difluoromethoxy Enhanced metabolic stability
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide C₁₇H₁₄BrN₃O₄ 404.2 3-bromo benzamide, hydrazino-oxoethyl, methoxybenzylidene Chelation potential; fluorescence probes
(+/-)-N-(2-Bromo-3-oxo-3-phenylpropyl)phthalimide Not specified ~350 (estimated) Bromo, oxo, phenylpropyl, phthalimide Photoreactive properties

Structural and Functional Analysis

Core Benzamide Backbone: All compounds share the benzamide scaffold, enabling hydrogen bonding via the amide group. However, substituents critically modulate properties: The target compound’s thiolan ring introduces sulfur, which may enhance metal-binding capacity or alter solubility compared to purely hydrocarbon analogs .

Halogen Substituents :

  • Bromine at the 2-position in the target compound contrasts with 3-bromo substitution in ’s analog. Positional differences influence electronic effects: 2-bromo may deactivate the aromatic ring more strongly than 3-bromo, affecting reactivity in cross-coupling reactions .
  • The difluoromethoxy group in ’s compound enhances electronegativity and metabolic stability compared to the target’s methoxythiolan .

Heterocyclic and Auxiliary Groups: The pyridyl group in ’s compound introduces nitrogen, enabling π-stacking interactions absent in the target’s structure .

Physicochemical Properties

Property Target Compound Compound Compound
LogP (estimated) ~2.5 (moderate polarity) ~4.1 (highly lipophilic) ~3.8 (balanced polarity)
Water Solubility Low (thiolan hydrophobicity) Very low Moderate (polar substituents)
Reactivity Bromine susceptible to SNAr Thiourea mediates redox Difluoromethoxy resists hydrolysis

Research Implications and Gaps

  • Computational Studies : Molecular docking could clarify how the thiolan ring’s conformation affects target binding compared to rigid phthalimide groups () .
  • Experimental Data : Absent analytical data (e.g., NMR, HPLC) for the target compound in the evidence highlights a need for further characterization .

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